molecular formula C23H27NO4 B8178284 (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid

Cat. No.: B8178284
M. Wt: 381.5 g/mol
InChI Key: AIAGNSKPTZNWEM-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid is a non-proteogenic, side-chain modified amino acid building block specifically designed for solid-phase peptide synthesis (SPPS). Its core value lies in the N-methylation on the peptide backbone, a key modification that, when incorporated into peptide chains, can significantly alter the conformational, physicochemical, and pharmacological properties of the resulting peptides. The N-methyl group introduces steric constraints that can promote the adoption of specific secondary structures, most notably beta-turn motifs, while simultaneously shielding the amide bond from proteolytic degradation, thereby enhancing metabolic stability. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is readily removed under basic conditions, such as with piperidine, which is fully compatible with standard Fmoc-SPPS protocols. This compound features a hydrophobic 5-methylhexanoic acid side chain, which can be utilized to modulate the lipophilicity and membrane permeability of synthetic peptides. Researchers employ this building block primarily in the development of peptidomimetics and constrained peptides for chemical biology, medicinal chemistry, and drug discovery applications, particularly in the pursuit of novel receptor ligands, enzyme inhibitors, and macrocyclic therapeutics with improved oral bioavailability and stability profiles. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-15(2)12-13-21(22(25)26)24(3)23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,25,26)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAGNSKPTZNWEM-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

This method involves converting Fmoc-protected norleucine (1a ) into an oxazolidinone intermediate (1b ), followed by reductive opening to introduce the N-methyl group. Key steps include:

  • Oxazolidinone formation : Reaction of Fmoc-Nle-OH with paraformaldehyde and p-toluenesulfonic acid in acetonitrile under microwave irradiation (130°C, 3 min).

  • Reductive methylation : Treatment of 1b with triethylsilane (Et<sub>3</sub>SiH) and aluminum chloride (AlCl<sub>3</sub>) in dichloromethane (DCM), achieving complete conversion in 1 min under microwave heating.

Table 1: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave Heating
Reaction Time (Step 1)2 hours3 minutes
Reaction Time (Step 2)4 hours1 minute
Yield (Overall)65–70%85–90%
Purity (HPLC)>95%>98%

Microwave irradiation significantly enhances reaction efficiency while avoiding racemization, as confirmed by chiral HPLC.

Solid-Phase Synthesis Using 2-Chlorotrityl Chloride (2-CTC) Resin

Resin Functionalization and Methylation

This approach leverages the acid-labile 2-CTC resin to anchor the amino acid, enabling selective N-methylation:

  • Resin loading : Fmoc-Nle-OH is coupled to 2-CTC resin in DCM using N,N-diisopropylethylamine (DIPEA).

  • Methylation : Treatment with methyl iodide (MeI) and 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide (DMF).

  • Cleavage : Mild acidic conditions (1% trifluoroacetic acid in DCM) release the N-methylated product without epimerization.

Table 2: Solid-Phase Synthesis Parameters

StepReagents/ConditionsOutcome
Resin Loading2-CTC resin, DIPEA, DCM95% coupling efficiency
MethylationMeI, DBU, DMF, 25°C, 2 hours>99% N-methylation
Cleavage1% TFA/DCM, 30 min90% isolated yield, 99% ee

This method is ideal for small-scale syntheses (<5 mmol) and minimizes purification challenges.

Dynamic Kinetic Resolution (DKR) for Stereochemical Control

Table 3: DKR Parameters for Analogous Systems

ComponentRoleConditions
Nickel(II) ChlorideRacemization catalyst50°C, methanol, 2.5 hours
Ligand (S )-4 Stereoselective crystallization agent0°C, acetic acid/water quench
Yield/ee93–98% yield, 98.2% ee

Adapting DKR to Fmoc-N-Me-Nle-OH would require optimizing ligand-metal complexes for N-methylated substrates.

Comparative Analysis of Methods

Scalability and Practicality

  • Microwave-assisted synthesis : Best for rapid, high-yield preparations (5–20 g scale).

  • Solid-phase synthesis : Suitable for combinatorial libraries but limited by resin capacity.

  • DKR : Potentially scalable but untested for N-methylated amino acids.

Stereochemical Integrity

  • Microwave and solid-phase methods preserve chirality (<1% racemization).

  • DKR inherently ensures enantiomeric enrichment but requires tailored catalysts .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU, DIPEA (N,N-diisopropylethylamine), and DMF.

Major Products Formed

    Deprotection: The free amino acid without the Fmoc group.

    Coupling: Peptides or longer amino acid chains.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : The compound is widely utilized in solid-phase peptide synthesis due to its Fmoc (9-fluorenylmethoxycarbonyl) protection group, which allows for selective deprotection and coupling during peptide assembly. This method is favored for its efficiency and ability to produce peptides with high purity and yield. The Fmoc group can be easily removed under mild conditions, facilitating the synthesis of complex peptide structures without significant racemization .

N-Methylation : The N-methylation of amino acids is known to enhance the stability and bioavailability of peptides. (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid can be incorporated into peptide sequences to improve pharmacokinetic properties, making it a valuable tool in the design of peptide-based drugs .

Antimicrobial Properties : Recent studies have demonstrated that peptides synthesized using this compound exhibit significant antibacterial activity against Gram-negative bacteria. For instance, synthetic lipopeptides derived from this amino acid showed potent effects against strains such as E. coli, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .

Cancer Research : The compound's derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For example, modifications incorporating this amino acid have been shown to enhance the efficacy of peptides against colon and melanoma cancer cells, suggesting its utility in developing novel anticancer therapeutics .

Case Studies

Study Findings Applications
Brevicidine SynthesisSolid-phase synthesis of brevicidine using this compound yielded a compound with potent antibacterial activity against E. coli .Development of new antibiotics targeting resistant bacterial strains.
CyclodepsipeptidesInvestigated the role of N-methylation in enhancing the biological activity of cyclodepsipeptides, showing improved cytotoxicity against cancer cell lines .Potential use in cancer therapeutics as targeted treatments.
Amyloid β ModificationsStudied the impact of modifications on amyloid β peptides related to Alzheimer's disease, revealing that methylation significantly affects fibril formation and toxicity .Insights into the development of Alzheimer’s disease treatments through peptide modifications.

Mechanism of Action

The compound itself does not have a direct mechanism of action but serves as a precursor in peptide synthesis. The peptides synthesized using this compound can have various biological activities depending on their sequence and structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences:

Compound Name Structure Protecting Group Substitution Position Primary Application References
(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid (2S)-2-(Fmoc-N-methyl-amino)-5-methylhexanoic acid Fmoc Position 2 Peptide synthesis
Pregabalin [(S)-3-(aminomethyl)-5-methylhexanoic acid] (3S)-3-(aminomethyl)-5-methylhexanoic acid None Position 3 Anticonvulsant, analgesic
(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (2S)-2-(Boc-amino)-5-methylhexanoic acid Boc Position 2 Peptide synthesis
Fmoc-N-Me-Nle-OH (2S)-2-(Fmoc-N-methyl-amino)-hexanoic acid Fmoc Position 2 Peptide synthesis (norleucine variant)
N-Boc-(2S,3R)-2-Hydroxy-3-Amino-5-Methylhexanoic Acid (2S,3R)-2-hydroxy-3-(Boc-amino)-5-methylhexanoic acid Boc Position 3 Specialty peptide synthesis

Key Differences and Implications

Protecting Group Chemistry
  • Fmoc vs. Boc : Fmoc is cleaved under mild basic conditions (e.g., piperidine), while Boc requires strong acids (e.g., trifluoroacetic acid). This distinction allows sequential deprotection in multi-step syntheses .
  • N-methylation : The N-methyl group in the target compound reduces nucleophilicity and hydrogen bonding, which can hinder racemization but may limit participation in secondary structures like α-helices .
Substitution Position
  • Position 2 vs. 3: Pregabalin’s aminomethyl group at position 3 confers affinity for calcium channel α2-δ subunits, enabling therapeutic effects. In contrast, the Fmoc-N-methyl group at position 2 in the target compound is designed for synthetic utility rather than bioactivity .
Backbone Modifications
  • 5-methylhexanoic acid vs.

Biological Activity

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid is a compound of interest due to its potential applications in peptide synthesis and biological activity. This article explores its biological properties, synthetic methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis. The N-methylation of the amino acid can enhance the stability and bioavailability of peptides, making it a valuable modification in drug development.

Recent studies have reported efficient synthesis methods for Fmoc-N-methyl amino acids using solid-phase techniques, particularly employing 2-chlorotrityl chloride (2-CTC) resin. This method allows for high substitution levels and minimizes racemization during the methylation process, thereby preserving the chirality of the compound .

Biological Activity

The biological activity of this compound is influenced by its structural properties. The N-methylation can significantly impact the pharmacokinetics of peptides, including their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related compounds. For instance, modifications in peptide structures have been shown to enhance activity against various pathogens, including bacteria and fungi. The presence of N-methyl groups often correlates with increased membrane permeability and enhanced interaction with microbial targets .

Anticancer Properties

Research indicates that peptides derived from N-methylated amino acids exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have demonstrated efficacy against HeLa cells and other cancer types, suggesting potential applications in cancer therapy .

Case Studies

  • Peptide Synthesis and Evaluation :
    In a study involving the synthesis of peptides containing N-methylated amino acids, it was found that these modifications led to improved binding affinities for target proteins involved in cancer progression. The synthesized peptides showed significant inhibition of cell proliferation in vitro .
  • Comparative Analysis of Biological Activity :
    A comparative study assessed various N-methylated peptides against standard antibiotics. Results indicated that certain derivatives exhibited superior antimicrobial activity compared to traditional agents like ciprofloxacin, particularly against resistant strains .

Data Tables

The following table summarizes key findings related to the biological activity of N-methylated peptides:

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobial10-50
N-Methylated Peptide AAnticancer (HeLa)15
N-Methylated Peptide BAntimicrobial0.156

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.